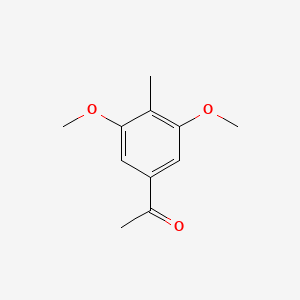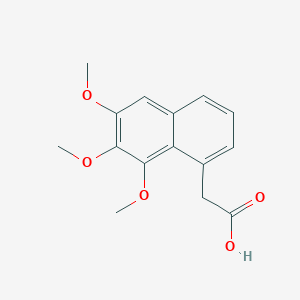
H-D-Glu-D-Glu-OH
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Glu-D-Glu-OH typically involves the coupling of two glutamic acid molecules. One common method is the use of peptide synthesis techniques, where the carboxyl group of one glutamic acid molecule is activated and then coupled with the amino group of another glutamic acid molecule. This process often employs reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling reactions.
化学反応の分析
Types of Reactions
H-D-Glu-D-Glu-OH can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the carboxyl and amino groups.
Substitution: The amino and carboxyl groups can be modified through substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions include the individual amino acids (glutamic acid) and various modified derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
H-D-Glu-D-Glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and hydrolysis.
Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays.
作用機序
H-D-Glu-D-Glu-OH exerts its effects primarily through interactions with N-methyl-D-aspartate (NMDA) receptors in neurons. It has been observed to partially activate these receptors, particularly those containing the GluN2B subunit . This activation can lead to excitatory effects on neurons, influencing synaptic transmission and neuronal communication.
類似化合物との比較
Similar Compounds
D-Glutamic Acid: An enantiomer of L-glutamic acid, widely used in pharmaceuticals and foods.
Gamma-Glutamylcysteine: A precursor in the synthesis of glutathione, involved in cellular antioxidant defense.
Glutathione (GSH): A tripeptide composed of glutamic acid, cysteine, and glycine, known for its antioxidant properties.
Uniqueness
H-D-Glu-D-Glu-OH is unique due to its specific dipeptide structure, which allows it to interact with NMDA receptors and potentially modulate neuronal activity. This distinguishes it from other similar compounds that may not have the same receptor affinity or biological effects.
特性
IUPAC Name |
(2R)-2-[[(2R)-2-amino-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSRFJWDECSPRO-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)




![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)


